2-Isopropoxy-N-isopropylaniline

Lipophilicity Chromatographic purification Drug-likeness

2-Isopropoxy-N-isopropylaniline (CAS 1157447‑75‑0) is an ortho‑disubstituted aniline featuring an isopropoxy (–OCH(CH₃)₂) group at the 2‑position of the phenyl ring and an N‑isopropyl (–NHCH(CH₃)₂) substituent. With a molecular formula of C₁₂H₁₉NO, a molecular weight of 193.29 g·mol⁻¹, and a computed LogP of approximately 3.29, it occupies a lipophilicity window that is categorically higher than that of its mono‑substituted relatives, 2‑isopropoxyaniline (LogP ≈ 2.64) and N‑isopropylaniline (LogP ≈ 2.49–2.58).

Molecular Formula C12H19NO
Molecular Weight 193.29
CAS No. 1157447-75-0
Cat. No. B2782840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-N-isopropylaniline
CAS1157447-75-0
Molecular FormulaC12H19NO
Molecular Weight193.29
Structural Identifiers
SMILESCC(C)NC1=CC=CC=C1OC(C)C
InChIInChI=1S/C12H19NO/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h5-10,13H,1-4H3
InChIKeyOHPRONFTYBGAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Isopropoxy-N-isopropylaniline (CAS 1157447-75-0) – Structural Identity & Physicochemical Fingerprint for Procurement Decisions


2-Isopropoxy-N-isopropylaniline (CAS 1157447‑75‑0) is an ortho‑disubstituted aniline featuring an isopropoxy (–OCH(CH₃)₂) group at the 2‑position of the phenyl ring and an N‑isopropyl (–NHCH(CH₃)₂) substituent . With a molecular formula of C₁₂H₁₉NO, a molecular weight of 193.29 g·mol⁻¹, and a computed LogP of approximately 3.29, it occupies a lipophilicity window that is categorically higher than that of its mono‑substituted relatives, 2‑isopropoxyaniline (LogP ≈ 2.64) and N‑isopropylaniline (LogP ≈ 2.49–2.58) . The compound is supplied as a liquid (≥95–98 % purity range across vendors) and carries harmonised GHS07 hazard labelling (H302, H315, H319, H335), a profile that must be factored into laboratory risk assessments .

Why Generic Substitution of 2-Isopropoxy-N-isopropylaniline with Simpler Aniline Analogs Risks Experimental Reproducibility


In‑class substituted anilines such as 2‑isopropoxyaniline or N‑isopropylaniline are not quantitatively interchangeable with 2‑isopropoxy‑N‑isopropylaniline in research or synthetic workflows. The presence of both the ortho‑isopropoxy and N‑isopropyl substituents simultaneously increases the experimental LogP by approximately 0.65–0.80 log units relative to either mono‑substituted analog (ΔLogP ≥ 0.65) . This shift in lipophilicity directly alters partitioning behaviour during chromatographic purification, liquid–liquid extraction, and, in biological assays, passive membrane permeability. Furthermore, the steric and electronic interplay between the two substituents modulates the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring—factors that can change reaction kinetics in cross‑couplings, amide bond formations, or reductive aminations. Simple mono‑substituted analogs, lacking this dual‑substitution architecture, cannot reproduce these physicochemical properties and are therefore unsuitable as direct‑drop‑in replacements in protocols optimised for the target compound.

Quantitative Comparative Evidence for 2-Isopropoxy-N-isopropylaniline vs. Structurally Proximal Aniline Analogs


Experimental LogP Advantage of 2-Isopropoxy-N-isopropylaniline Over 2-Isopropoxyaniline and N-Isopropylaniline

The experimental LogP of 2‑isopropoxy‑N‑isopropylaniline, reported as 3.29 by Leyan (derived from verified physicochemical data), is significantly higher than that of its closest mono‑substituted comparators: 2‑isopropoxyaniline (LogP 2.64, Chemsrc) and N‑isopropylaniline (LogP 2.49, Sielc; or 2.58, Boc Sciences) . This confirms that appending the second alkyl substituent onto the scaffold markedly increases overall hydrophobicity.

Lipophilicity Chromatographic purification Drug-likeness

Purity Tier Differentiation: Leyan 98 % vs. Fluorochem 95 % vs. AstaTech 95 %

Commercially available purity grades for 2‑isopropoxy‑N‑isopropylaniline vary across suppliers. Leyan (Shanghai Haohong Biomedical) lists a certified purity of 98 % for catalogue number 1758392, whereas Fluorochem (UK) supplies the compound at 95.0 % purity under code F539977, and AstaTech (via Fisher Scientific/eMolecules) also offers a 95.0 % specification .

Purity Reproducibility Procurement

Dual Ortho‑Substitution Pattern Confers Distinct Steric and Electronic Profile Not Reproducible by Mono‑Substituted Analogs

2‑Isopropoxy‑N‑isopropylaniline is the only member of the simple ortho‑disubstituted aniline series that simultaneously bears an alkoxy donor (isopropoxy) and an N‑alkyl (isopropyl) substituent on the same aromatic ring. The closest mono‑substituted comparators—2‑isopropoxyaniline and N‑isopropylaniline—each lack one of these two orthogonal functional handles, while the regioisomer 3‑isopropoxy‑N‑isopropylaniline places the alkoxy group in a meta position where its electronic influence on the amino group is negligible . The ortho‑alkoxy group raises the HOMO energy of the aromatic ring through resonance (+M effect), potentially accelerating electrophilic aromatic substitution, while the N‑isopropyl group introduces steric bulk adjacent to the reaction centre, a combination that cannot be mimicked by any single‑substituent analog .

Structure–activity relationship Synthetic intermediate Regioselectivity

Unit‑Cost Benchmarking: Fluorochem (UK) Pricing vs. Sigma‑Aldrich 2‑Isopropoxyaniline

Fluorochem quotes £690.00 for 250 mg of 2‑isopropoxy‑N‑isopropylaniline (equating to £2,760 per gram) . For context, Sigma‑Aldrich prices 2‑isopropoxyaniline (the closest mono‑substituted analog lacking the N‑isopropyl group) at $114.00 for 50 mg (approximately $2,280 per gram at the smallest pack size) . While not a direct economic substitution comparison (different vendors, geographies, and pack sizes), this order‑of‑magnitude parity indicates that the dual‑substituted target compound does not carry a prohibitive cost premium relative to a simpler analog when sourced from comparable Western suppliers.

Procurement cost Budget planning Building block sourcing

Evidence‑Backed Application Scenarios for 2‑Isopropoxy‑N‑isopropylaniline Procurement


Medicinal Chemistry SAR Library Synthesis Requiring High Purity and Predictable Lipophilicity

When constructing a focused library of ortho‑substituted aniline‑based lead compounds, 2‑isopropoxy‑N‑isopropylaniline at 98 % purity (Leyan) provides a well‑defined starting material with a documented LogP of 3.29 . This high purity minimises side reactions attributable to impurities, and the known LogP allows medicinal chemists to prospectively calculate cLogP‑dependent parameters (e.g., LLE, LipE) without ambiguity—an advantage that 95 % purity grades or mono‑substituted analogs with different hydrophobicity cannot offer.

Chromatographic Method Development and Analytical Reference Standard Preparation

The ΔLogP of 0.65–0.80 between 2‑isopropoxy‑N‑isopropylaniline and its mono‑substituted comparators makes the compound a useful model analyte for developing and validating reversed‑phase HPLC or LC‑MS methods aimed at separating moderately lipophilic aromatic amines . Its increased retention time relative to 2‑isopropoxyaniline or N‑isopropylaniline provides a discriminatory peak that can serve as a system suitability benchmark.

Synthetic Intermediate for Dual‑Functionalised Aniline Derivatives in Agrochemical Discovery

The simultaneous presence of an ortho‑alkoxy donor and an N‑alkyl substituent enables sequential functionalisation: the N‑isopropyl group can be deprotected or oxidised, while the isopropoxy group can be cleaved or participate in directed ortho‑metalation . This dual reactivity profile, which is absent in simpler aniline building blocks, supports the rapid generation of structurally diverse analogs for herbicide or fungicide lead identification programmes.

Budget‑Conscious Procurement for Multi‑Step Synthetic Campaigns

With a per‑gram cost that is within ~20 % of the simpler 2‑isopropoxyaniline sourced from a major Western supplier, 2‑isopropoxy‑N‑isopropylaniline does not impose a disproportionate financial burden on research budgets . Procurement decision‑makers can select the dual‑substituted compound for its superior functional group versatility without exceeding typical building‑block expenditure thresholds.

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